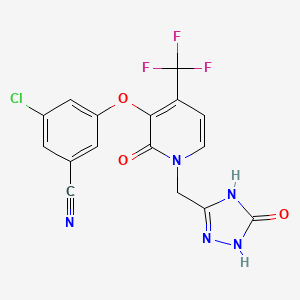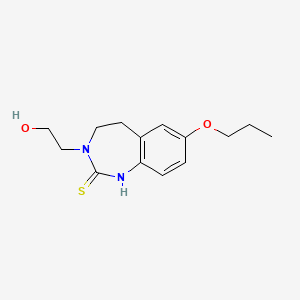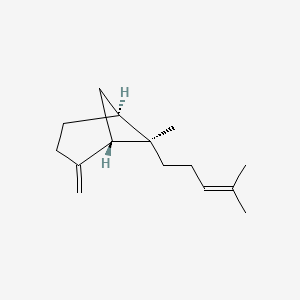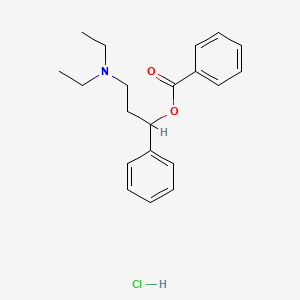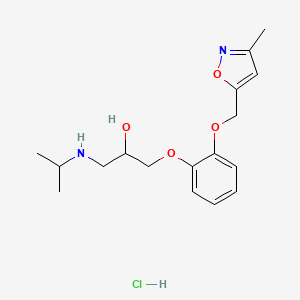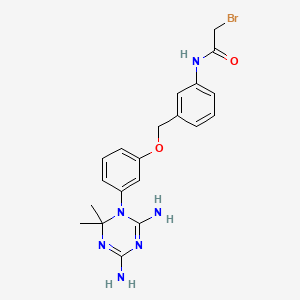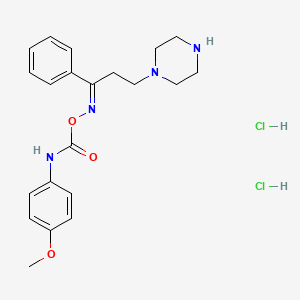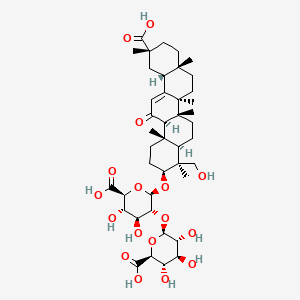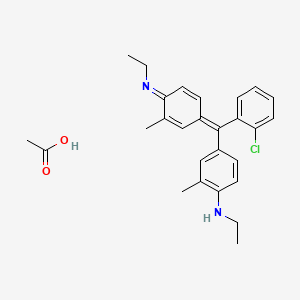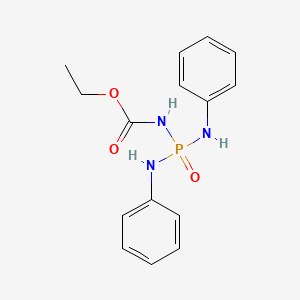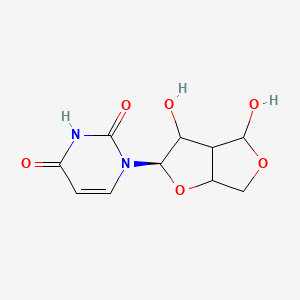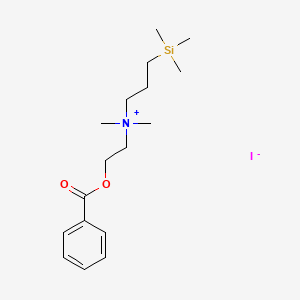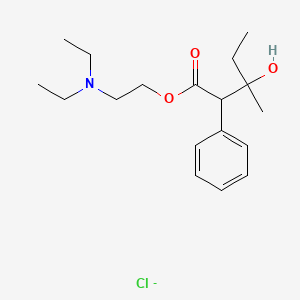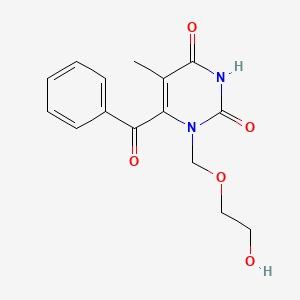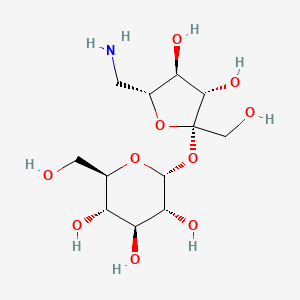
6'-Amino-6'-deoxysucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Amino-6’-deoxysucrose is a modified sugar molecule where the hydroxyl group at the 6’ position of sucrose is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Amino-6’-deoxysucrose typically involves the azidolysis of the corresponding tosylates, followed by catalytic hydrogenation . This method ensures the selective introduction of the amino group at the desired position.
Industrial Production Methods: While specific industrial production methods for 6’-Amino-6’-deoxysucrose are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6’-Amino-6’-deoxysucrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amine derivatives, and various substituted amino sugars.
Scientific Research Applications
6’-Amino-6’-deoxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Potential use in the development of novel antibiotics and antiviral agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 6’-Amino-6’-deoxysucrose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cell signaling processes.
Comparison with Similar Compounds
6’-Deoxy-6’-fluorosucrose: A fluorinated analog with different reactivity and biological properties.
6’-Deoxy-6’-thioglucose: Contains a sulfur atom instead of an oxygen atom, leading to distinct chemical behavior.
6’-Deoxy-6’-azidosucrose: An azido derivative used in click chemistry and bioconjugation studies.
Uniqueness: 6’-Amino-6’-deoxysucrose is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and biochemical tools.
Properties
CAS No. |
56720-34-4 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-(aminomethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-7(17)10(20)12(3-15,22-4)23-11-9(19)8(18)6(16)5(2-14)21-11/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
JIARFSUUIRDFDS-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


